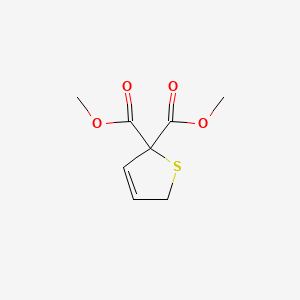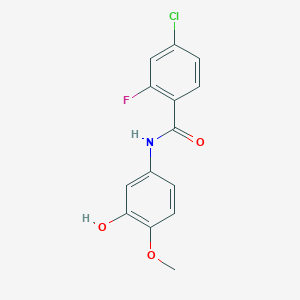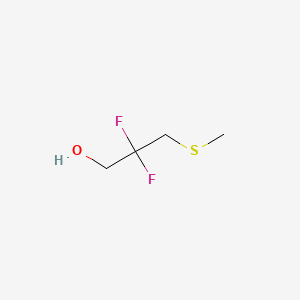![molecular formula C8H12O2 B6604672 6-oxaspiro[3.5]nonan-2-one CAS No. 2386846-79-1](/img/structure/B6604672.png)
6-oxaspiro[3.5]nonan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxaspiro[3.5]nonan-2-one, commonly referred to as 6-OSN, is a cyclic organic compound belonging to the class of spiro compounds. It is a colorless, volatile liquid with a pungent odor and is used in a variety of applications, ranging from pharmaceuticals to cosmetics. 6-OSN has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied in various scientific research applications and has shown promising results in the treatment of a variety of diseases.
科学的研究の応用
6-OSN has been studied in various scientific research applications, including cancer treatment, anti-inflammatory, antioxidant, and anti-cancer properties. It has been found to be effective in the treatment of various types of cancer, including breast, lung, and pancreatic cancers. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, 6-OSN has been found to have anti-cancer properties, which may be beneficial in the treatment of various types of cancer.
作用機序
The mechanism of action of 6-OSN is not fully understood. However, it is believed to act by inducing apoptosis in cancer cells and by inhibiting the growth of cancer cells. It is also believed to act by inhibiting the activity of certain enzymes involved in the growth and spread of cancer cells. In addition, 6-OSN has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
6-OSN has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and spread of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases. In addition, 6-OSN has been found to have anti-cancer properties, which may be beneficial in the treatment of various types of cancer.
実験室実験の利点と制限
The use of 6-OSN in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it a cost-effective option for experimentation. Additionally, 6-OSN is a relatively stable compound, making it easier to store and transport. However, 6-OSN is a volatile compound, which can make it difficult to work with in a laboratory setting. In addition, it is important to note that 6-OSN is a toxic compound, and should be handled with caution.
将来の方向性
The potential applications of 6-OSN are vast and there are a number of potential future directions for further research. These include further studies into its anti-cancer properties, as well as its potential use in the treatment of other diseases, such as inflammatory diseases. Additionally, further research into the biochemical and physiological effects of 6-OSN could provide valuable insight into its potential therapeutic applications. Finally, further research into the synthesis methods for 6-OSN could lead to improved methods for its production.
合成法
6-OSN can be synthesized by several different methods, including the Grignard reaction, the Claisen condensation reaction, and the Wittig reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by hydrolysis to form the desired product. The Claisen condensation reaction involves the condensation of two esters to form an alkoxide, which is then hydrolyzed to form the desired product. The Wittig reaction involves the addition of a phosphonium salt to an aldehyde or ketone, followed by hydrolysis to form the desired product.
特性
IUPAC Name |
6-oxaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-4-8(5-7)2-1-3-10-6-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLKGMWTZNLPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C2)COC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)



![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)




![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)